molecular formula C19H18BrN3O3S B11371226 4-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

4-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide

Cat. No.: B11371226
M. Wt: 448.3 g/mol
InChI Key: IADKBINJKWEAMD-UHFFFAOYSA-N
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Description

4-BROMO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a bromine atom, a methylphenyl group, an oxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the Stevens rearrangement of quaternary ammonium salts containing the necessary functional groups. This reaction generates intermediate ammonium ylides that undergo various transformations to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-BROMO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets in biological systems. The sulfonamide group can form hydrogen bonds with proteins, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROP-2-EN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H18BrN3O3S

Molecular Weight

448.3 g/mol

IUPAC Name

4-bromo-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C19H18BrN3O3S/c1-3-12-23(27(24,25)17-10-8-16(20)9-11-17)13-18-21-19(22-26-18)15-6-4-14(2)5-7-15/h3-11H,1,12-13H2,2H3

InChI Key

IADKBINJKWEAMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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